molecular formula C25H24FN3O5S B15008084 ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No.: B15008084
M. Wt: 497.5 g/mol
InChI Key: ZOCVKJCJOWEEDL-UHFFFAOYSA-N
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Description

ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzamides, methoxyphenyl isocyanates, and thienopyridine derivatives. The reactions are carried out under controlled conditions, often requiring catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are usually carried out under specific conditions, such as controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its fluorobenzamido and methoxyphenyl groups can interact with various biological targets, making it a valuable tool for biochemical studies.

Medicine

In medicinal chemistry, ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved might include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(3-CHLOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE
  • ETHYL 2-(3-BROMOBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE

Uniqueness

ETHYL 2-(3-FLUOROBENZAMIDO)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-6-CARBOXYLATE is unique due to the presence of the fluorobenzamido group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C25H24FN3O5S

Molecular Weight

497.5 g/mol

IUPAC Name

ethyl 2-[(3-fluorobenzoyl)amino]-3-[(4-methoxyphenyl)carbamoyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C25H24FN3O5S/c1-3-34-25(32)29-12-11-19-20(14-29)35-24(28-22(30)15-5-4-6-16(26)13-15)21(19)23(31)27-17-7-9-18(33-2)10-8-17/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,31)(H,28,30)

InChI Key

ZOCVKJCJOWEEDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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